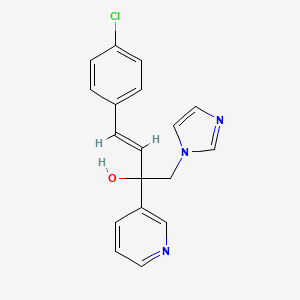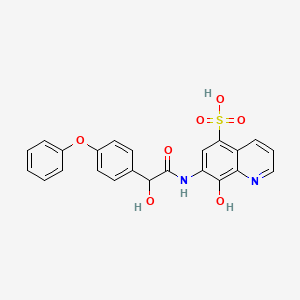
alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile is a complex organic compound characterized by the presence of a thiophene ring, a chloropropyl group, and a dipropylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloropropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(dipropylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can be compared with other similar compounds, such as:
3-Chloropropylamine: A simpler compound with a similar chloropropyl group but lacking the thiophene and dipropylaminoethyl groups.
2-(Dipropylamino)ethyl chloride: Another related compound that shares the dipropylaminoethyl group but lacks the thiophene ring and chloropropyl group.
The uniqueness of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
58562-92-8 |
|---|---|
Molekularformel |
C17H27ClN2S |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
5-chloro-2-[2-(dipropylamino)ethyl]-2-thiophen-2-ylpentanenitrile |
InChI |
InChI=1S/C17H27ClN2S/c1-3-11-20(12-4-2)13-9-17(15-19,8-6-10-18)16-7-5-14-21-16/h5,7,14H,3-4,6,8-13H2,1-2H3 |
InChI-Schlüssel |
FGFTYUROTPREGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC(CCCCl)(C#N)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)




![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)

![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
